Sodium Reduction with Maintained Palatability: CDG vs. MSG in Soup
In a randomized crossover trial with 107 participants, soups formulated with 50 mM or 85 mM NaCl plus added CDG (up to 43 mM) achieved hedonic and sensory ratings on five of six scales (liking, flavor-intensity, familiarity, naturalness, richness of taste) that were equivalent to or higher than a control soup containing 150 mM NaCl without added glutamate. The study directly compared CDG to MSG and found the two glutamate sources to have equivalent effects on taste across all NaCl levels tested [1].
| Evidence Dimension | Sodium reduction while maintaining taste acceptability |
|---|---|
| Target Compound Data | 50-85 mM NaCl + up to 43 mM CDG: taste ratings equal to or exceeding 150 mM NaCl control on 5 of 6 sensory scales |
| Comparator Or Baseline | 150 mM NaCl soup (no added glutamate); MSG at matched glutamate levels |
| Quantified Difference | 66% sodium reduction (from 150 mM to 50 mM) with equivalent palatability; no significant difference between CDG and MSG in taste effects |
| Conditions | Pumpkin soup model system; 107 healthy adults; 32 soups tested per subject; six sensory scales |
Why This Matters
This evidence directly supports CDG as a functional, drop-in replacement for MSG in sodium-reduced formulations, with the added benefit of calcium fortification and zero sodium contribution from the flavor enhancer itself.
- [1] Ball P, Woodward D, Beard T, Shoobridge A, Ferrier M. Calcium diglutamate improves taste characteristics of lower-salt soup. Eur J Clin Nutr. 2002;56(6):519-523. View Source
